4-Chloro-o-phenylenediamine

Catalog No.
S574697
CAS No.
95-83-0
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-o-phenylenediamine

CAS Number

95-83-0

Product Name

4-Chloro-o-phenylenediamine

IUPAC Name

4-chlorobenzene-1,2-diamine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2

InChI Key

BXIXXXYDDJVHDL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)N

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Soluble in benzene, very soluble in ethanol, ether.
Slightly soluble in wate

Synonyms

4-chloro-1,2-diaminobenzene, 4-chloro-1,2-diaminobenzene sulfate (1:1), 4-chloro-o-phenylenediamine

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N

Dye Preparation

Chemical Intermediate

    Application Summary: This compound can be used as a chemical intermediate to produce 5-chloro-benzotriazole.

    Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce 5-chloro-benzotriazole. The exact procedures would depend on the specific synthesis pathway being used.

    Results or Outcomes: The outcome of this application would be the production of 5-chloro-benzotriazole

Curing Agent for Epoxy Resins

    Scientific Field: Materials Science

    Application Summary: 4-Chloro-o-phenylenediamine can be used as a curing agent for epoxy resins.

    Methods of Application: In this application, the compound would be mixed with an epoxy resin. The mixture would then be heated to initiate the curing process.

    Results or Outcomes: The outcome of this application would be a cured epoxy resin with potentially enhanced properties

Reagent in Gas Chromatography

    Scientific Field: Analytical Chemistry

    Application Summary: This compound can be used as a reagent in gas chromatography.

    Methods of Application: In gas chromatography, 4-Chloro-o-phenylenediamine would be used to react with certain analytes to aid in their detection or quantification.

    Results or Outcomes: The use of this reagent can enhance the detection and quantification of certain analytes in gas chromatography

Synthesis of Experimental Pharmaceuticals

Production of Curing Agent for Epoxy Resins

Synthesis of Benzimidazoles

Production of Herbicides

    Scientific Field: Agricultural Chemistry

    Application Summary: This compound can be used in the production of certain herbicides.

    Methods of Application: As a chemical intermediate, 4-Chloro-o-phenylenediamine would be used in a series of chemical reactions to produce the herbicides. The exact procedures would depend on the specific synthesis pathway being used.

    Results or Outcomes: The outcome of this application would be the production of certain herbicides

4-Chloro-o-phenylenediamine (CAS: 95-83-0), also known as 4-chloro-1,2-diaminobenzene, is an aromatic organic compound. It is a white to pale brown crystalline powder at room temperature [, ]. While not naturally occurring, it has applications in various scientific fields due to its reactive amine groups and aromatic structure [].


Molecular Structure Analysis

4-Chloro-o-phenylenediamine has a benzene ring with two amine groups attached at adjacent (ortho) positions. Additionally, a chlorine atom is positioned at the fourth carbon of the benzene ring. This structure gives the molecule several key features:

  • Aromatic character: The presence of the six-membered carbon ring with alternating single and double bonds grants aromatic stability, influencing its reactivity [].
  • Reactive amine groups: The presence of two amine groups (-NH2) makes the molecule a diamine, readily participating in condensation reactions and forming polymers [].
  • Electron-withdrawing effect of chlorine: The chlorine atom attached to the ring withdraws electrons, affecting the overall electronic properties of the molecule and potentially influencing reaction rates and product formation [].

Chemical Reactions Analysis

4-Chloro-o-phenylenediamine undergoes various chemical reactions due to its functional groups. Here are some notable examples:

  • Synthesis: A common method for synthesizing 4-chloro-o-phenylenediamine involves the nitration of chlorobenzene followed by reduction [].

Balanced Chemical Equation

C6H5Cl + HNO3 -> C6H4ClNO2 + H2O (Nitration)C6H4ClNO2 + 6H -> C6H4Cl(NH2)2 + 2H2O (Reduction)

  • Condensation reactions

    The amine groups can participate in condensation reactions with various functional groups like aldehydes and ketones, forming substituted aromatic diamines or heterocyclic compounds [].

  • Polymerization

    Under specific conditions, 4-chloro-o-phenylenediamine can undergo polymerization, leading to the formation of polyamides or polyureas with interesting properties [].


Physical And Chemical Properties Analysis

  • Melting point: 70-73 °C (literature value) [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in hot water, ethanol, and dimethylformamide. Insoluble in cold water [].
  • Stability: Stable under normal storage conditions. However, it can decompose upon heating [].

Mechanism of Action (Not Applicable)

4-Chloro-o-phenylenediamine is primarily used as a chemical building block and does not have a specific biological mechanism of action.

4-Chloro-o-phenylenediamine is a hazardous compound and requires proper handling due to the following reasons:

  • Acute toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: It can cause severe skin burns and serious eye damage upon contact [].
  • Suspected carcinogen: Studies suggest it may cause cancer [].

Physical Description

4-chloro-o-phenylenediamine appears as brown crystalline solid or powder. (NTP, 1992)

Color/Form

Crystals

XLogP3

1.3

Boiling Point

229.3 °C

LogP

1.28 (LogP)
log Kow = 1.28

Melting Point

153 to 158 °F (NTP, 1992)
76.0 °C
76 °C

UNII

8E72QRZ33H

Related CAS

68459-98-3 (sulfate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (85.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (82.98%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

95-83-0

Wikipedia

4-chloro-O-phenylenediamine

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

1,2-Benzenediamine, 4-chloro-: ACTIVE
It is available in the US containing maxima of 2% ash and 2% moisture.
Produced commercially in US since 1941-1943. One US producer in 1977.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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